Tert-butyl 3-amino-5-methylbenzoate
Description
Tert-butyl 3-amino-5-methylbenzoate is a benzoic acid derivative featuring a tert-butyl ester group at the carboxyl position, an amino (-NH₂) substituent at the 3-position, and a methyl (-CH₃) group at the 5-position of the aromatic ring. This structure confers unique physicochemical properties, such as enhanced steric bulk from the tert-butyl group and electronic modulation from the amino and methyl substituents. The compound is typically used in pharmaceutical research and organic synthesis as an intermediate, leveraging the tert-butyl ester’s stability under basic conditions and its susceptibility to acidic cleavage .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
tert-butyl 3-amino-5-methylbenzoate |
InChI |
InChI=1S/C12H17NO2/c1-8-5-9(7-10(13)6-8)11(14)15-12(2,3)4/h5-7H,13H2,1-4H3 |
InChI Key |
XKEDJUPOQRUSLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-5-methylbenzoate typically involves the esterification of 3-amino-5-methylbenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the mixture to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used. The reaction mixture is heated under reflux, and the product is purified through distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of amines or other reduced products.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
Tert-butyl 3-amino-5-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: this compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-5-methylbenzoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular pathways.
Comparison with Similar Compounds
Research Findings and Gaps
- Stability Studies : highlights the stability of tert-butyl esters under recommended storage conditions, but acidic or oxidative environments may degrade the compound .
- Ecological Impact: No data exist for the target compound, though tert-butyl alcohol’s environmental persistence warrants caution in disposal practices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
